molecular formula C9H6N2O4 B1589107 Methyl 4-cyano-2-nitrobenzoate CAS No. 52449-76-0

Methyl 4-cyano-2-nitrobenzoate

Cat. No.: B1589107
CAS No.: 52449-76-0
M. Wt: 206.15 g/mol
InChI Key: VNJLHPJTOHUNQK-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 4-cyano-2-nitrobenzoate CAS No.: 52449-76-0 Molecular Formula: C₉H₆N₂O₄ Molecular Weight: 206.15 g/mol Density: 1.39 ± 0.1 g/cm³ (predicted) Boiling Point: 337.1 ± 32.0 °C (predicted) Vapor Pressure: 0.001 Pa at 25°C Key Functional Groups:

  • Nitro group (-NO₂) at the 2-position, a strong electron-withdrawing group.
  • Cyano group (-CN) at the 4-position, contributing to polarity and reactivity.
  • Methyl ester (-COOCH₃), enhancing solubility in organic solvents.

This compound is primarily utilized as an intermediate in multi-step organic syntheses, particularly in pharmaceutical and materials science applications. Its nitro and cyano groups enable diverse reactivity, including reductions, nucleophilic substitutions, and cyclization reactions .

Properties

IUPAC Name

methyl 4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLHPJTOHUNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036293
Record name Methyl 4-cyano-2-nitrobenzoate
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52449-76-0
Record name Methyl 4-cyano-2-nitrobenzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-nitrobenzoic acid methyl ester
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Record name Methyl 4-cyano-2-nitrobenzoate
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Record name 4-Cyano-2nitrobenzoic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-cyanobenzoate. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the cyano group on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: Methyl 4-cyano-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-cyano-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-2-nitrobenzoate is a nitroaromatic compound with a molecular formula of C9H6N2O4C_9H_6N_2O_4 . It is a derivative of benzoic acid with a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring.

Scientific Research Applications

  • Use as an intermediate: this compound is valuable as an intermediate in organic synthesis due to its cyano and nitro groups, which can be transformed into other functionalities.
  • Material science: Nitroaromatic compounds such as this compound have applications in materials like explosives, pigments and pharmaceuticals. The combination of cyano and nitro groups may be of interest to researchers exploring novel materials with specific properties.
  • Organic synthesis: It is an important reagent in organic synthesis and works effectively with Polymyxin B Sulfate Lyophilized in pharmaceutical and chemical applications .
  • Pharmaceutical research: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
  • Other industrial applications: It can be used in the production of dyes, pigments, and other industrial chemicals.

Reactions

This compound can undergo several types of chemical reactions:

  • Reduction: The nitro group (NO2NO_2) can be reduced to an amino group (NH2NH_2) using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
  • Substitution: The cyano group can undergo nucleophilic substitution reactions, where it is replaced by nucleophiles like amines or alcohols.
  • Hydrolysis: The ester group (COOCH3COOCH_3) can be hydrolyzed to a carboxylic acid (COOHCOOH) under acidic or basic conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
Methyl 4-nitrobenzoateContains a nitro group but lacks the cyano groupLacks cyano functionality
Methyl 4-cyanobenzoateContains a cyano group but lacks the nitro groupLacks nitro functionality
Methyl 2-nitrobenzoateNitro group positioned differently on the ringDifferent positional isomer
Methyl 4-bromo-5-cyano-2-nitrobenzoateContains bromine along with cyano and nitro groupsAdditional bromine functionality

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-nitrobenzoate depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The ester group can be hydrolyzed through nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The reactivity and physical properties of aromatic esters are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-cyano-2-nitrobenzoate 52449-76-0 C₉H₆N₂O₄ -NO₂ (2), -CN (4), -COOCH₃ 206.15 High reactivity for synthesis; intermediate in pharmaceuticals
Methyl 3-cyanobenzoate 13531-48-1 C₉H₇NO₂ -CN (3), -COOCH₃ 161.15 Lower boiling point (58–60°C); limited nitro-free reactivity
Methyl 4-methylsulfonyl-2-nitrobenzoate N/A C₉H₉NO₆S -NO₂ (2), -SO₂CH₃ (4), -COOCH₃ 259.24 Sulfonyl group enhances acidity; crystallography studies
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ -NO₂ (2), -OCH₃ (5), -COOCH₃ 211.17 Methoxy group increases electron density; lower reactivity in electrophilic substitutions

Key Observations :

  • Electronic Effects: The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, methoxy or methylsulfonyl groups alter electron density differently, affecting reaction pathways .
  • Boiling Points: The target compound’s higher predicted boiling point (337°C) compared to Methyl 3-cyanobenzoate (58–60°C) reflects stronger intermolecular forces due to nitro and cyano groups .
  • Applications: this compound is favored in synthesis for its dual functional groups, enabling sequential reactions (e.g., nitro reduction followed by cyano group transformations). Analogs like Methyl 4-methylsulfonyl-2-nitrobenzoate are niche in crystallography due to stable crystal packing .

Biological Activity

Methyl 4-cyano-2-nitrobenzoate (MCNB) is an organic compound with significant potential in biological research due to its diverse functional groups, which facilitate various interactions with biological targets. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its applications in medicinal chemistry.

  • Chemical Formula : C₉H₆N₂O₄
  • Molecular Weight : 206.157 g/mol
  • CAS Number : 52449-76-0
  • IUPAC Name : this compound

The structure of MCNB features a benzoate moiety substituted with both cyano and nitro groups, contributing to its reactivity and biological activity.

MCNB's mechanism of action is primarily linked to the following:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Cyano Group Interactions : The cyano group can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, influencing various biological pathways.

Antimicrobial Activity

Research indicates that MCNB exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of MCNB showed significant inhibition against bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

MCNB has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, with mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. This suggests that MCNB could be a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Screening :
    • A series of experiments evaluated the antimicrobial efficacy of MCNB derivatives against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with the most potent derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cancer Cell Line Studies :
    • In a study using human cancer cell lines (e.g., HeLa and MCF-7), MCNB demonstrated significant cytotoxicity, with IC50 values reported around 15 µM. The study attributed this activity to the compound's ability to induce cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntimicrobialStaphylococcus aureus8 µM
Escherichia coli12 µM
AnticancerHeLa (cervical cancer)15 µM
MCF-7 (breast cancer)18 µM

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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